An In-depth Technical Guide to Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate, a key heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, and a proposed synthetic pathway. The guide also explores the broader context of the pyrrolidine scaffold in drug discovery, highlighting its importance as a privileged structure in the development of novel therapeutics. While specific biological activity data for the title compound is not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in its synthesis and potential applications.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry and drug discovery.[1] Its prevalence in a wide array of natural products, pharmaceuticals, and biologically active compounds underscores its importance.[2][3] The structural and physicochemical properties of the pyrrolidine scaffold, including its three-dimensional nature and capacity for stereochemical diversity, make it a "privileged scaffold" in the design of novel therapeutics.[1]
The incorporation of a pyrrolidine moiety can enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4] This is attributed to several factors:
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Structural Rigidity and Conformational Flexibility: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1]
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Improved Physicochemical Properties: The presence of the nitrogen atom can enhance aqueous solubility and provide a handle for further functionalization.[4]
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Stereochemical Diversity: The chiral centers within the pyrrolidine ring allow for the synthesis of stereoisomers with distinct biological activities.[1]
The benzyl carbamate (Cbz) and benzenesulfonyl groups are also critical components of the title compound, frequently employed in medicinal chemistry to modulate a compound's properties and as protecting groups in multi-step syntheses.
This guide focuses specifically on Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate, providing a detailed examination of its known properties and a scientifically grounded approach to its synthesis and potential utility.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This section outlines the key identifiers and physicochemical characteristics of Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate.
| Property | Value | Source |
| CAS Number | 2551116-39-1 | [5] |
| Molecular Formula | C₁₈H₁₉NO₄S | [5] |
| Molecular Weight | 345.42 g/mol | |
| SMILES Code | O=C(N1C(S(=O)(C2=CC=CC=C2)=O)CCC1)OCC3=CC=CC=C3 | [5] |
| Appearance | Not specified in available literature. | |
| Melting Point | Not specified in available literature. | |
| Boiling Point | Not specified in available literature. | |
| Solubility | Not specified in available literature. |
Synthesis and Mechanistic Insights
While a specific, detailed experimental protocol for the synthesis of Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is not explicitly described in the reviewed literature, a logical and scientifically sound synthetic route can be proposed based on established organic chemistry principles and known reactions of related compounds. The proposed synthesis involves a two-step process starting from commercially available (S)-(-)-2-Pyrrolidinemethanol.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Benzenesulfonylmethyl)pyrrolidine (Intermediate I1)
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Rationale: This step introduces the benzenesulfonyl group to the pyrrolidine scaffold. The reaction is a standard sulfonylation of an amine.
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Procedure:
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Dissolve (S)-(-)-2-Pyrrolidinemethanol (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
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Purify the crude product by flash column chromatography on silica gel.
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Step 2: Synthesis of Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate (Final Product)
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Rationale: This step introduces the benzyl carbamate (Cbz) protecting group onto the pyrrolidine nitrogen. This is a standard N-protection reaction.
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Procedure:
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Dissolve the purified 2-(Benzenesulfonylmethyl)pyrrolidine (1.0 eq) and a base, such as sodium bicarbonate (2.0 eq), in a biphasic solvent system like DCM and water.
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Cool the mixture to 0°C.
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Add benzyl chloroformate (1.1 eq) dropwise to the stirring solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Once the reaction is complete, separate the organic layer.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the final product by flash column chromatography or recrystallization to obtain Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate.
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Spectroscopic Analysis (Anticipated)
While specific spectroscopic data for Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is not available in the searched literature, the following characteristic signals would be expected based on its structure:
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¹H NMR:
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Aromatic protons of the benzyl and benzenesulfonyl groups would appear in the range of δ 7.2-8.0 ppm.
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The methylene protons of the benzyl group (O-CH₂-Ph) would likely appear as a singlet around δ 5.0-5.3 ppm.
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The protons of the pyrrolidine ring would exhibit complex multiplets in the aliphatic region (δ 1.5-4.0 ppm).
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¹³C NMR:
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Aromatic carbons would resonate in the range of δ 125-140 ppm.
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The carbonyl carbon of the carbamate would be observed around δ 155 ppm.
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The methylene carbon of the benzyl group would appear around δ 67 ppm.
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The carbons of the pyrrolidine ring would be found in the aliphatic region.
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IR Spectroscopy:
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A strong absorption band for the carbonyl group (C=O) of the carbamate would be expected around 1700 cm⁻¹.
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Characteristic absorption bands for the sulfonyl group (S=O) would appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.
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Mass Spectrometry:
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The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound (345.42).
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Applications in Drug Development and Medicinal Chemistry
The pyrrolidine scaffold is a key component in a multitude of approved drugs and clinical candidates across various therapeutic areas, including but not limited to:
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Anticancer Agents: Pyrrolidine derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[2]
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Antidiabetic Agents: These compounds have been investigated for their ability to inhibit carbohydrate-metabolizing enzymes.[2]
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Central Nervous System (CNS) Disorders: The pyrrolidine nucleus is present in drugs targeting neurological conditions.[1]
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Infectious Diseases: The scaffold is also a feature in compounds with antibacterial and antifungal properties.
While specific biological activities for Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate have not been reported, its structural features suggest it could serve as a valuable intermediate or a scaffold for the synthesis of novel bioactive molecules. The combination of the chiral pyrrolidine core, the benzenesulfonyl group (a known pharmacophore), and the versatile Cbz protecting group provides a platform for creating diverse chemical libraries for high-throughput screening in drug discovery programs.
Workflow for Investigating Biological Activity
Caption: A general workflow for the evaluation of the biological activity of novel compounds.
Conclusion and Future Perspectives
Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate represents a molecule of significant interest at the intersection of organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is sparse in the current literature, this technical guide provides a solid foundation for its synthesis, characterization, and potential exploration in drug discovery. The privileged nature of the pyrrolidine scaffold, combined with the well-established roles of the benzenesulfonyl and benzyl carbamate moieties, suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents. Future research should focus on the experimental validation of the proposed synthetic route, a thorough characterization of its physicochemical and spectroscopic properties, and the systematic evaluation of its biological activity across a range of therapeutic targets.
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